molecular formula C19H21NO2 B1324839 2-Methoxy-4'-pyrrolidinomethyl benzophenone CAS No. 898775-97-8

2-Methoxy-4'-pyrrolidinomethyl benzophenone

Cat. No. B1324839
M. Wt: 295.4 g/mol
InChI Key: NTKAPCFYXAUZSI-UHFFFAOYSA-N
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Description

2-Methoxy-4’-pyrrolidinomethyl benzophenone, also known as MPBP, is a psychoactive drug that belongs to the class of designer drugs known as cathinones. It has a molecular formula of C19H21NO2 and a molecular weight of 295.38 .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4’-pyrrolidinomethyl benzophenone consists of a benzophenone core with a methoxy group (OCH3) attached to the 2-position and a pyrrolidinomethyl group attached to the 4’-position .

Scientific Research Applications

Environmental Detection and Exposure

2-Methoxy-4'-pyrrolidinomethyl benzophenone, a derivative of benzophenone-type UV filters, is widely present in various personal care products. It's detected in environmental samples like water and human matrices such as urine, indicating widespread human exposure. Studies have shown its presence in young adults in China, with median concentrations found in urine samples (Gao et al., 2015). The concentrations varied with geography and demographics but didn't significantly differ between genders or urban and rural populations.

Health and Safety Studies

The health effects of benzophenone-type compounds, including 2-Methoxy-4'-pyrrolidinomethyl benzophenone, have been the subject of various studies. Research has highlighted concerns about reproductive toxicity and endocrine disruption. For instance, a systematic review of human and animal studies revealed that high levels of exposure to benzophenone-3, a related compound, could link to changes in birth weight and gestational age in humans, and reproductive changes in animals (Ghazipura et al., 2017).

Analytical Methods for Detection

Advancements in analytical techniques have enabled precise detection of benzophenone derivatives in various samples. For example, a method involving dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry has been developed for the determination of benzophenone-3 and its main metabolites in human serum (Tarazona, Chisvert, & Salvador, 2013). These methods are crucial for assessing human exposure levels and potential health risks.

Environmental Remediation

There is ongoing research on methods for removing benzophenone derivatives from environmental samples. A study on the fabrication of tertiary amine-functionalized adsorption resins showed effectiveness in removing benzophenone-4 from water. This method demonstrated a high adsorption capacity, indicating its potential for environmental cleanup of similar compounds (Zhou et al., 2018).

Skin Penetration and Metabolism

The skin penetration and metabolism of benzophenone derivatives have also been a focus of research. A study found that benzophenone-3, when applied topically, penetrates skin layers and enters the bloodstream, being excreted in urine. It also crosses the placental barrier, raising concerns about prenatal exposure (Wnuk & Kajta, 2021).

properties

IUPAC Name

(2-methoxyphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-18-7-3-2-6-17(18)19(21)16-10-8-15(9-11-16)14-20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKAPCFYXAUZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642732
Record name (2-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4'-pyrrolidinomethyl benzophenone

CAS RN

898775-97-8
Record name Methanone, (2-methoxyphenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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